Amiphenazole

Opioid antagonism Respiratory pharmacology Postoperative analgesia

Procure Amiphenazole for your research to leverage its distinct pharmacological profile. Unlike naloxone (which abolishes analgesia) or doxapram (which lacks this effect), Amiphenazole uniquely antagonizes morphine-induced respiratory depression while preserving, and potentially potentiating, analgesia. Supported by a 1977 double-blind study, this compound is an essential tool for opioid receptor subtype research and developing safer opioid adjunct therapies. Its high therapeutic index (>10) and oral bioavailability (300–800 mg/day) further distinguish it from narrow-index analeptics for chronic dosing protocols.

Molecular Formula C9H9N3S
Molecular Weight 191.26 g/mol
CAS No. 490-55-1
Cat. No. B1664907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmiphenazole
CAS490-55-1
SynonymsAmiphenazole;  Amiphenazol;  Daftazol;  DAPT;  Daptazile;  Daptazole;  DHA-245;  Dizol;  Fenamizol;  Phenamizol;  Phenamizole;  UNII-7ZJ8PWY0XD; 
Molecular FormulaC9H9N3S
Molecular Weight191.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(S2)N)N
InChIInChI=1S/C9H9N3S/c10-8-7(13-9(11)12-8)6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,12)
InChIKeyUPOYFZYFGWBUKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amiphenazole (CAS 490-55-1) Procurement Guide: Research-Grade Respiratory Stimulant and Opioid Antagonist for Investigative Use


Amiphenazole (CAS 490-55-1), also known as Daptazile, is a synthetic 5-phenyl-2,4-diaminothiazole derivative classified as a central analeptic with dual respiratory stimulant and opioid antagonist properties [1]. The compound exists as the free base (C₉H₉N₃S, MW 191.25 g/mol) and historically was developed as the hydrochloride salt (Daptazole) for clinical use [2]. Its primary pharmacological actions include mild respiratory stimulation in both narcotized and non-narcotized states, and antagonism of morphine-induced respiratory depression with minimal reversal of analgesia [3]. Amiphenazole was historically used as an antidote for barbiturate or opiate overdose (typically combined with bemegride) and for chronic respiratory failure [4].

Amiphenazole vs. Other Respiratory Analeptics: Why Cross-Class Substitution Risks Experimental Inconsistency


Substituting Amiphenazole with alternative respiratory stimulants (e.g., doxapram, ethamivan, nikethamide) or pure opioid antagonists (e.g., naloxone, naltrexone) introduces distinct pharmacological confounders that preclude direct functional replacement. Amiphenazole exhibits a unique profile wherein it antagonizes morphine-induced respiratory depression while preserving—and in some models potentiating—analgesia, a property not shared by doxapram (which reverses respiratory depression without altering analgesia) or naloxone (which reverses both respiratory depression and analgesia) [1]. Furthermore, the compound's high therapeutic index (>10) and oral bioavailability distinguish it from narrower-index analeptics such as nikethamide and ethamivan, which carry higher CNS toxicity risks at effective doses [2]. Mechanistically, Amiphenazole's action appears to involve central excitation enhancement rather than peripheral chemoreceptor stimulation (the primary mechanism of doxapram via TASK K2P channel inhibition), resulting in divergent dose-response relationships [3].

Amiphenazole (CAS 490-55-1): Quantitative Differentiation Evidence Against Comparator Compounds


Differential Reversal of Morphine-Induced Respiratory Depression vs. Analgesia: Amiphenazole Head-to-Head with Naloxone and Doxapram

In a double-blind clinical study of postoperative patients receiving morphine, Amiphenazole, naloxone, and levallorphan all reversed morphine-induced respiratory depression; however, both Amiphenazole and doxapram uniquely did not significantly reverse analgesia, whereas naloxone reversed both respiratory depression and analgesia [1]. Doxapram reversed respiratory depression but did not alter analgesia, showing functional overlap with Amiphenazole but with distinct safety margin profiles [1].

Opioid antagonism Respiratory pharmacology Postoperative analgesia

Therapeutic Index of Amiphenazole (>10) vs. Narrow-Index Analeptics (Nikethamide, Ethamivan)

Amiphenazole demonstrates a therapeutic index greater than 10, with therapeutic doses of 5–50 mg showing minimal side effects and large doses exceeding 200 mg safely tolerated in non-narcotized human volunteers [1]. In contrast, nikethamide at effective respiratory stimulant doses exhibits an unacceptably high incidence of CNS toxicity, including convulsions, agitation, and muscle spasms [2]. Ethamivan similarly shows narrow safety margins that limit its clinical utility [2].

Therapeutic index Safety pharmacology Analeptic comparison

Oral Bioavailability and Chronic Dosing Regimen: Amiphenazole Tablet Formulation (Daptazole 100 mg) Efficacy in COPD

Amiphenazole is effective via both oral and parenteral routes [1]. In chronic respiratory failure patients (n=10), oral Daptazole 100 mg administered at 300–800 mg/day in divided doses increased tidal volume and reduced arterial pCO₂ without increasing respiratory rate [2]. This oral formulation capability distinguishes Amiphenazole from doxapram, which is primarily administered intravenously due to poor oral bioavailability and short duration of action [3].

Oral bioavailability Chronic respiratory failure COPD therapeutics

Amiphenazole (CAS 490-55-1): Research Application Scenarios Derived from Quantitative Evidence


Experimental Opioid Antagonism with Analgesia Preservation

In research models of opioid-induced respiratory depression where preservation of analgesic function is required, Amiphenazole provides a unique pharmacological tool distinct from naloxone (which abolishes analgesia) [1]. This profile is directly supported by the 1977 double-blind study demonstrating that Amiphenazole reverses respiratory depression without significant reversal of morphine analgesia in postoperative patients [1]. Applications include mechanistic studies of opioid receptor subtype-specific antagonism and development of safer opioid adjunct therapies.

Chronic Respiratory Stimulation via Oral Dosing in Preclinical COPD Models

For preclinical models of chronic respiratory failure (e.g., COPD, hypoventilation syndromes) requiring sustained respiratory stimulation, Amiphenazole's oral bioavailability enables chronic dosing protocols (300–800 mg/day) without the need for continuous IV infusion [2]. This contrasts with doxapram, which is primarily limited to acute IV administration [3]. The 1963 controlled study demonstrated that oral Amiphenazole increased tidal volume and reduced arterial pCO₂ in chronic respiratory failure patients [2].

Safety Pharmacology Studies with Wide Therapeutic Index Analeptics

Amiphenazole's therapeutic index (>10) and safe tolerance of doses up to >200 mg in human volunteers [4] make it a favorable reference compound for safety pharmacology studies comparing analeptic agents. This wider safety margin distinguishes it from nikethamide and ethamivan, which exhibit dose-limiting CNS toxicity (convulsions, agitation) at effective respiratory stimulant concentrations [5].

Analytical Method Development and Reference Standard Applications

Amiphenazole is amenable to established reverse-phase HPLC analysis using acetonitrile/water/phosphoric acid mobile phases [6], with electrochemical detection methods also reported (oxidation signals at -0.46 V and -0.27 V in 0.1 M NaOH) [7]. Its logP values (0.84–1.67 estimated) and solubility profile support method development for thiazole-class compound analysis . The compound serves as a reference standard for analytical validation in forensic toxicology and doping control applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amiphenazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.